

A Comprehensive Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(hydroxymethyl)piperidine-1-carbaldehyde**, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed synthetic protocol, and its role as a versatile building block in the synthesis of pharmacologically active molecules.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, analgesic, and neuroprotective effects. **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, with its IUPAC name 4-(hydroxymethyl)-1-piperidinecarbaldehyde, is a key intermediate that incorporates both a reactive aldehyde and a modifiable hydroxyl group, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.

Physicochemical and Spectroscopic Data

While extensive experimental data for **4-(hydroxymethyl)piperidine-1-carbaldehyde** is not readily available in public literature, its properties can be inferred from closely related structures

and computational models. The following tables summarize key quantitative data for the parent compound and its common N-protected precursors.

Table 1: Computed Physicochemical Properties of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**

Property	Value	Source
IUPAC Name	4-(hydroxymethyl)-1-piperidinecarbaldehyde	-
Molecular Formula	C ₇ H ₁₃ NO ₂	-
Molecular Weight	143.18 g/mol	[1]
CAS Number	835633-50-6	[2]

Table 2: Physicochemical Properties of Key Intermediates

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Features
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate	C ₁₁ H ₂₁ NO ₃	215.29	123855-51-6	N-Boc protected intermediate, stable for storage and functionalization of the hydroxyl group.[3]
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate	C ₁₄ H ₁₉ NO ₃	249.31	122860-33-7	N-Cbz protected intermediate, offers alternative deprotection strategies.[4]
methyl 4-(hydroxymethyl)piperidine-1-carboxylate	C ₈ H ₁₅ NO ₃	173.21	451230-42-9	N-Methoxycarbonyl protected intermediate.[5]

Table 3: Spectroscopic Data for a Structurally Related Compound: 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid

Note: This data is for the carbodithioic acid analogue and serves as a reference for expected spectral regions.

Spectroscopic Technique	Characteristic Peaks/Shifts	Reference
IR (cm ⁻¹)	$\nu(\text{C}=\text{S})$, $\nu(\text{C}-\text{N})$, $\nu(\text{Sn}-\text{S})$, $\nu(\text{Sn}-\text{C})$	[6]
¹ H NMR (ppm)	Protons of the piperidine ring and hydroxymethyl group.	[6]
¹³ C NMR (ppm)	Carbons of the piperidine ring and hydroxymethyl group.	[6]

Synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

A plausible and efficient method for the synthesis of **4-(hydroxymethyl)piperidine-1-carbaldehyde** involves the N-formylation of 4-(hydroxymethyl)piperidine. A common precursor for this reaction is the more stable, commercially available N-Boc-4-(hydroxymethyl)piperidine, which requires a deprotection step prior to formylation.

Step 1: Deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (4M in dioxane).
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- The resulting salt of 4-(hydroxymethyl)piperidine can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the next step.

Step 2: N-Formylation of 4-(hydroxymethyl)piperidine

- To a solution of 4-(hydroxymethyl)piperidine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a solvent like DCM at 0 °C, slowly add a formylating agent. A common and effective formylating agent is ethyl formate or a mixed anhydride generated in situ from formic acid.
- For in situ generation of the mixed anhydride, react formic acid with acetic anhydride at a low temperature (0-50 °C) before adding it to the piperidine solution.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **4-(hydroxymethyl)piperidine-1-carbaldehyde**.

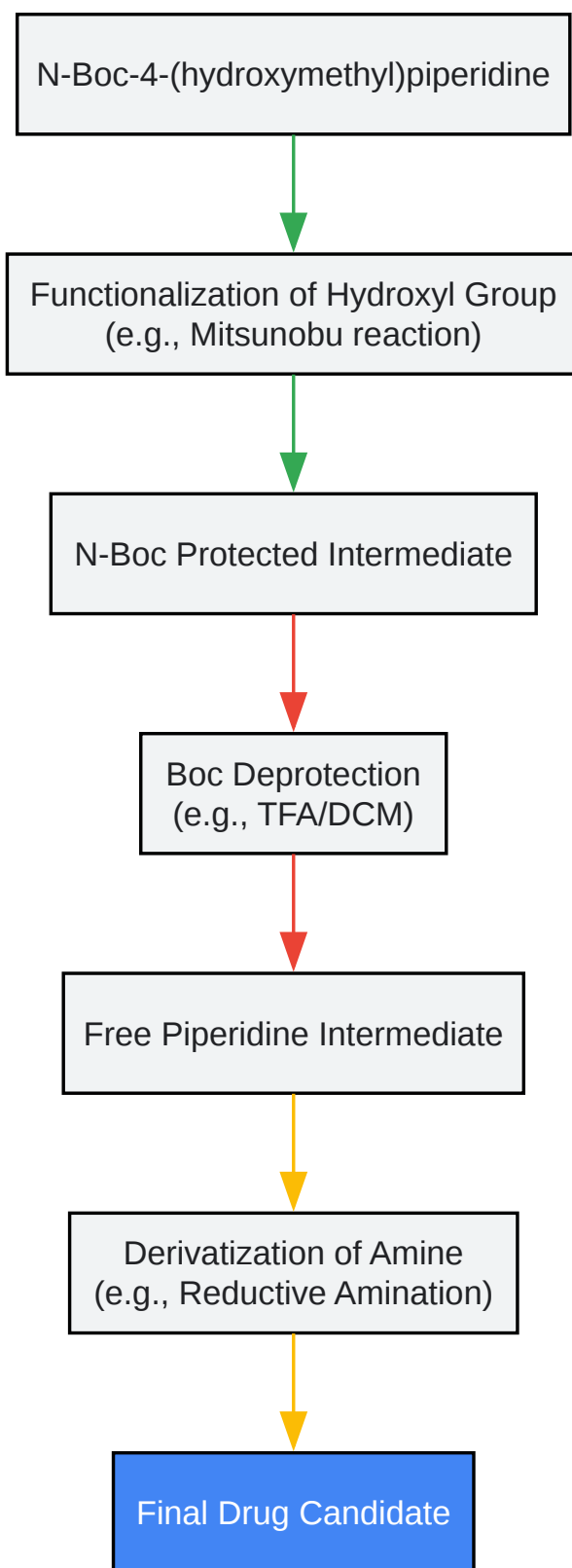
Role in Drug Development and Medicinal Chemistry

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a versatile building block in drug discovery due to its two reactive functional groups. The aldehyde can undergo various transformations such as reductive amination, Wittig reactions, and condensations to introduce diverse substituents. The hydroxyl group can be derivatized to form ethers, esters, or can be oxidized to a carboxylic acid, further expanding the chemical space for structure-activity relationship (SAR) studies.

Piperidine derivatives synthesized from this intermediate have shown potential as:

- Antimicrobial agents
- Analgesics
- NMDA receptor antagonists
- Acetylcholinesterase inhibitors

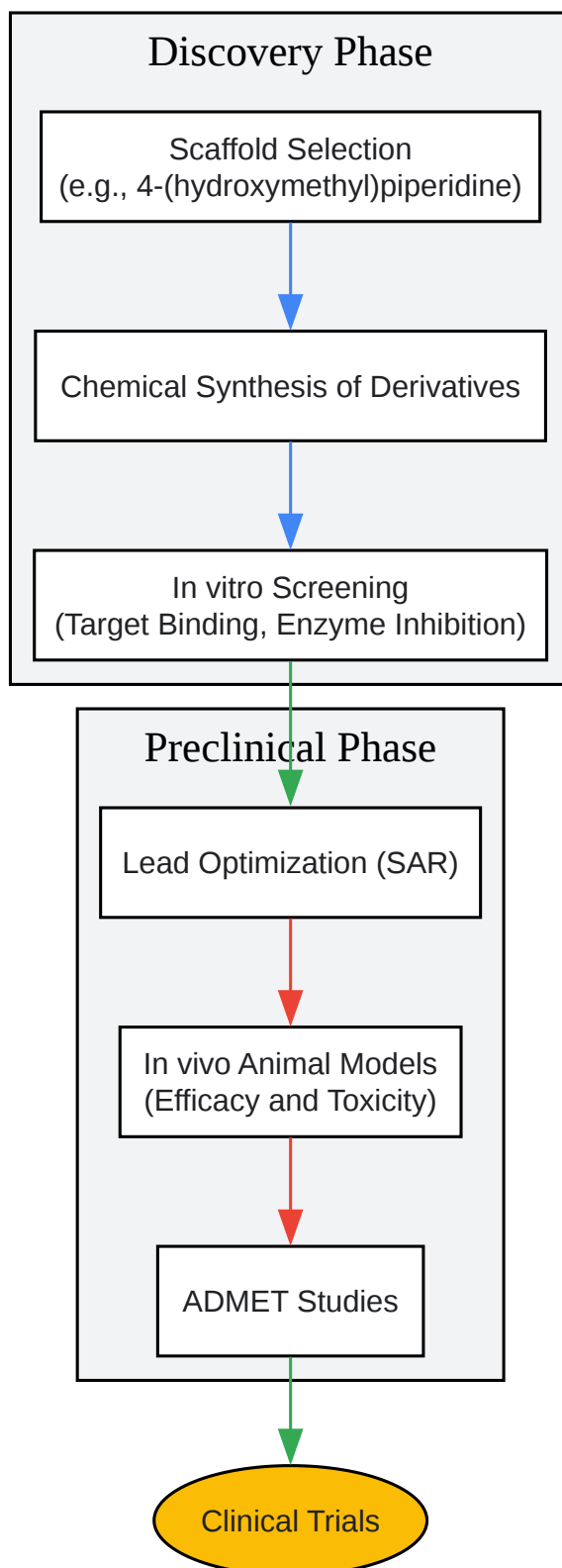
The following diagram illustrates a typical workflow for the utilization of an N-protected 4-(hydroxymethyl)piperidine intermediate in the synthesis of a potential drug candidate.



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Caption: Synthetic workflow for a drug candidate from an N-Boc protected precursor.

The development of a new drug based on the piperidine scaffold follows a multi-stage process, from initial design and synthesis to extensive biological evaluation.



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Caption: General pipeline for the development of piperidine-based therapeutics.

Conclusion

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its dual functionality allows for the creation of a wide range of derivatives, making it an important tool for researchers and professionals in the field of drug development. The synthetic protocols and data presented in this guide provide a solid foundation for the utilization of this compound in the quest for novel and effective therapeutics.

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